molecular formula C9H13N3OS B1488371 (3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1695998-64-1

(3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B1488371
CAS No.: 1695998-64-1
M. Wt: 211.29 g/mol
InChI Key: GLSJWZLAJOIILE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the cross-aldol condensation reaction of 5′-acetyl-2,4-dimethylthiazole with various substituted Benz aldehyde in the presence of a base (sodium hydroxide) .


Molecular Structure Analysis

The molecular structure of “(3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone” includes a thiazole ring, which is a five-membered ring containing two hetero atoms .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are diverse and contribute to a wide range of biological activities .

Mechanism of Action

Target of Action

The primary target of (3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is the Histamine H3 receptor (H3R) . The H3R is a G-protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system .

Mode of Action

This compound acts as an agonist at the H3R . This means it binds to the receptor and activates it, triggering a series of intracellular events. The binding mode of this compound indicates key interactions similar to those attained by histamine .

Pharmacokinetics

The compound has been described as having good metabolic stability and weak activity on cytochrome p450 enzymes . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, potentially leading to good bioavailability.

Result of Action

The activation of H3R by this compound can lead to various molecular and cellular effects. For instance, in vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect .

Biochemical Analysis

Biochemical Properties

(3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with mitochondrial dehydrogenases, which are crucial for cellular respiration and energy production . The compound’s interaction with these enzymes involves the reduction of the tetrazolium ring, leading to the formation of formazan, a process that is often used in cell viability assays . Additionally, this compound has shown potential in modulating the activity of cytochrome P450 enzymes, which are involved in drug metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and promoting the release of cytochrome c . This leads to the activation of caspases, which are enzymes that play a key role in the execution of apoptosis. Furthermore, this compound can alter gene expression by modulating transcription factors and signaling molecules involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to mitochondrial dehydrogenases, leading to the reduction of the tetrazolium ring and the formation of formazan . This interaction is crucial for the compound’s role in cell viability assays. Additionally, this compound can inhibit or activate specific enzymes, such as cytochrome P450, by binding to their active sites and altering their catalytic activity . These interactions can result in changes in gene expression and cellular metabolism, ultimately affecting cell function and viability.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its effectiveness in biochemical assays. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for consistent results in cell viability assays . Prolonged exposure to light and high temperatures can lead to the degradation of the compound, reducing its efficacy . Long-term effects on cellular function have also been observed, with repeated exposure to the compound leading to cumulative changes in cell metabolism and viability .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to enhance cellular respiration and energy production by stimulating mitochondrial dehydrogenases . At higher doses, this compound can induce toxicity and adverse effects, such as oxidative stress and apoptosis . Threshold effects have been observed, with a specific dosage range required to achieve the desired biochemical effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with mitochondrial dehydrogenases and cytochrome P450 enzymes . The compound’s role in these pathways includes the reduction of the tetrazolium ring to form formazan, a process that is essential for cell viability assays . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular respiration and drug metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is readily taken up by cells and distributed to various cellular compartments, including the mitochondria and cytoplasm . Transporters and binding proteins play a role in facilitating the movement of the compound across cellular membranes and ensuring its proper localization within the cell . The accumulation of this compound in specific cellular compartments can enhance its effectiveness in biochemical assays and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria and cytoplasm . The compound’s activity and function are influenced by its localization, with mitochondrial localization being crucial for its role in cell viability assays and apoptosis induction . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its biochemical effects and therapeutic potential .

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-5-8(14-6(2)11-5)9(13)12-3-7(10)4-12/h7H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSJWZLAJOIILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Reactant of Route 2
(3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Reactant of Route 3
(3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Reactant of Route 4
(3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Reactant of Route 5
(3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Reactant of Route 6
(3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

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